4-(Benzyloxy)-2-fluorobenzoic acid 4-(Benzyloxy)-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 114045-96-4
VCID: VC21270056
InChI: InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

4-(Benzyloxy)-2-fluorobenzoic acid

CAS No.: 114045-96-4

Cat. No.: VC21270056

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-2-fluorobenzoic acid - 114045-96-4

Specification

CAS No. 114045-96-4
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name 2-fluoro-4-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Standard InChI Key HWQRXVRKZFDKLJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F

Introduction

Chemical Identity and Properties

4-(Benzyloxy)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative identified by CAS number 114045-96-4. The compound represents an important building block in organic synthesis and pharmaceutical research due to its unique structural characteristics combining a benzoic acid core with strategically placed substituents.

Basic Identification Parameters

The compound can be unambiguously identified through several standard chemical identifiers as presented in Table 1.

Table 1: Identification Parameters of 4-(Benzyloxy)-2-fluorobenzoic acid

ParameterValue
CAS Number114045-96-4
IUPAC Name2-fluoro-4-phenylmethoxybenzoic acid
Molecular FormulaC₁₄H₁₁FO₃
Molecular Weight246.23 g/mol
MDL NumberMFCD12407082
InChI KeyHWQRXVRKZFDKLJ-UHFFFAOYSA-N
SMILESOC(=O)C1=C(F)C=C(OCC2=CC=CC=C2)C=C1

Physical and Chemical Properties

The physical and chemical properties of 4-(Benzyloxy)-2-fluorobenzoic acid provide essential information for researchers working with this compound. Table 2 summarizes these properties based on available data.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateCrystalline solid
Melting Point165-168°C
AppearanceWhite to off-white solid (typical)
SolubilitySoluble in common organic solvents
StabilityStore sealed at room temperature or refrigerated

The compound features a benzoic acid core with a fluorine atom at position 2 and a benzyloxy group at position 4. The electronegative fluorine affects the electronic distribution within the molecule, while the benzyloxy group introduces a protected phenol functionality that can be modified in subsequent reactions.

Applications in Research and Development

Pharmaceutical Applications

4-(Benzyloxy)-2-fluorobenzoic acid serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. The compound's structure allows for modifications that can enhance biological activity. The strategic placement of the fluorine atom is particularly valuable in medicinal chemistry, as fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Organic Synthesis Applications

In organic chemistry, this compound is valued for creating complex molecules. Researchers appreciate its ability to facilitate reactions leading to diverse chemical entities. The compound's functional groups provide multiple reaction sites for various transformations, including:

  • Carboxylic acid group: Suitable for esterification, amidation, and reduction reactions

  • Benzyloxy group: Can undergo deprotection to reveal a phenol or serve as a site for further substitution

  • Aromatic ring: Potential site for additional functionalization

Related Compounds and Structural Analogues

4-(Benzyloxy)-2-fluorobenzoic acid belongs to a broader family of substituted benzoic acids and fluorinated aromatic compounds. Several related compounds with similar structural features have been studied more extensively:

  • 4-Fluoro-2-(phenylamino)benzoic acid: Another fluorinated benzoic acid derivative with different substituents

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid: A related compound with similar structural features but different functional groups

  • 4-(4-Fluorophenoxy)benzoic acid: Contains a different arrangement of the aromatic rings and fluorine substituent

  • 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid: Another fluorinated derivative with a different linking structure

Crystal structure studies of related fluorinated benzoic acids have revealed interesting patterns of intermolecular hydrogen bonding. For example, in 4-(4-Fluorophenoxy)benzoic acid, molecules link into dimers by centrosymmetric O—H⋯O interactions . Similar behavior might be expected for 4-(Benzyloxy)-2-fluorobenzoic acid due to its carboxylic acid functionality.

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